![molecular formula C7H8BIO3 B8258568 5-Iodo-2-methoxyphenylboronic acid CAS No. 1256781-75-5](/img/structure/B8258568.png)
5-Iodo-2-methoxyphenylboronic acid
Overview
Description
5-Iodo-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BIO3 and its molecular weight is 277.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Enhancements
5-Iodo-2-methoxyphenylboronic acid contributes to improved synthesis methods in various chemical reactions. Potenziano, Spitale, and Janik (2005) demonstrated its use in palladium(0)-catalyzed coupling reactions for synthesizing 5-aryltropones, highlighting its role in enhancing reaction yields and times for a diverse series of compounds (Potenziano, Spitale, & Janik, 2005).
Fluorescence Quenching Mechanism
Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 5-Iodo-2-methoxyphenylboronic acid. Their research provided insights into various quenching parameters, suggesting static quenching mechanisms in the systems they studied (Geethanjali, Nagaraja, & Melavanki, 2015).
Molecular Assembly and Crystal Engineering
Research by Pedireddi and Seethalekshmi (2004) on supramolecular assemblies included the use of 5-Iodo-2-methoxyphenylboronic acid. Their work focused on the formation of hydrogen bonds in crystal structures, contributing to the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).
Catalyst Optimization
Gernigon, Al‐Zoubi, and Hall (2012) conducted a study on the catalytic activity of ortho-iodo arylboronic acids, including 5-Iodo-2-methoxyphenylboronic acid. Their work contributed to understanding the optimal conditions and mechanisms for catalyzing direct amidation reactions, providing valuable insights for synthetic chemistry applications (Gernigon, Al‐Zoubi, & Hall, 2012).
properties
IUPAC Name |
(5-iodo-2-methoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BIO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHSCVSQPKTMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282973 | |
Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxyphenylboronic acid | |
CAS RN |
1256781-75-5 | |
Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Iodo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.